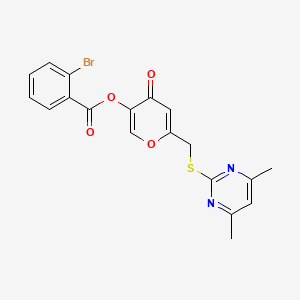![molecular formula C13H8N8OS B2487758 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448037-62-4](/img/structure/B2487758.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that include triazoles, pyrimidines, and thiadiazoles, known for their diverse biological activities and potential pharmaceutical applications. These heterocycles are pivotal in medicinal chemistry due to their structural resemblance to nucleotides and their ability to interact with biological macromolecules.
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like thiadiazoles or triazoles. One common approach includes the closure of the pyrimidine ring followed by various functionalization reactions, such as nitration, chlorination, and amination, to introduce the desired substituents (Suzuki et al., 1992). These methods highlight the complexity and versatility of synthetic routes available for constructing such molecules.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are crucial for their biological activity. Spectroscopic techniques like NMR, IR, and mass spectrometry, alongside elemental analysis, are essential tools for elucidating the structure of these compounds, confirming the successful incorporation of the triazole, pyrimidine, and thiadiazole moieties into the final molecule (Patel & Patel, 2015).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions at the heterocyclic rings, enabling further derivatization or participation in biochemically relevant reactions. Their reactivity can be exploited to generate a wide range of derivatives, each with potentially unique biological activities. For example, the triazole and thiadiazole rings can undergo various substitutions and ring transformations, contributing to the compound's versatility as a pharmacophore (Abdelhamid et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations. Compounds within this class often exhibit moderate to low solubility in water, necessitating the use of various solvents for their synthesis and application (Yokohama et al., 1992).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for understanding the compound's behavior in biological systems. These properties determine how the molecule interacts with enzymes, receptors, and other biological targets, ultimately influencing its pharmacological profile (Raslan & Omran, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N8OS/c22-13(8-1-2-9-10(3-8)20-23-19-9)18-11-4-12(16-6-15-11)21-7-14-5-17-21/h1-7H,(H,15,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECILWOPUGRORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

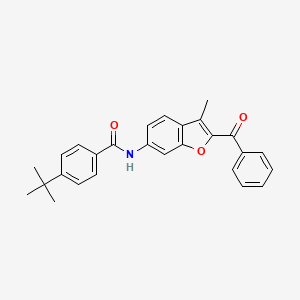
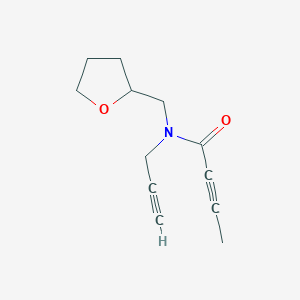
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
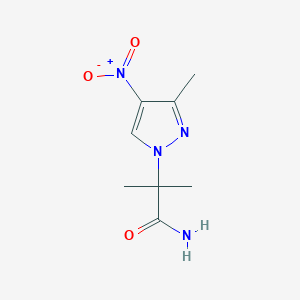
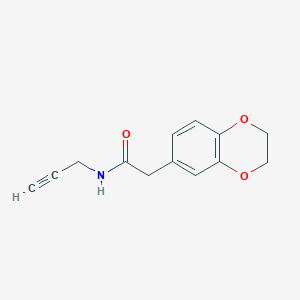
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)


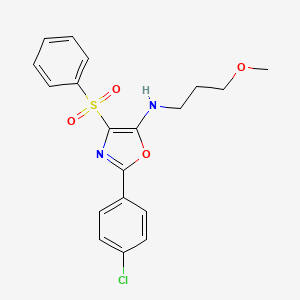

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
